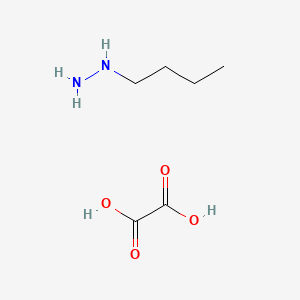

Butylhydrazine oxalate

Description

The exact mass of the compound Butylhydrazine oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58184. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylhydrazine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylhydrazine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOBLSRQYOWIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961115 | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-41-9, 6629-62-5 | |

| Record name | Hydrazine, butyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, butyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, butyl-, ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylhydrazine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of Butylhydrazine Oxalate

This technical guide details the protocol for the synthesis and stabilization of n-Butylhydrazine Oxalate (1:1) . This compound is a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceutical heterocycles.

The protocol focuses on the salt formation thermodynamics between n-butylhydrazine and oxalic acid. This approach is preferred in industrial applications to stabilize the volatile and oxidation-prone alkylhydrazine free base into a crystalline, non-hygroscopic solid suitable for storage and handling.

Executive Summary & Strategic Context

In drug discovery and agrochemical synthesis, alkylhydrazines are potent nucleophiles used to construct nitrogen-rich heterocycles. However, free n-butylhydrazine is susceptible to air oxidation, forming hydrazones or diazenes, and poses significant inhalation hazards.

Converting the free base to the oxalate salt (CAS 40711-41-9) offers three distinct advantages:

-

Enhanced Stability: The protonation of the hydrazine moiety suppresses oxidation.

-

Stoichiometric Precision: The crystalline salt allows for exact molar dosing in subsequent cyclization reactions.

-

Safety Profile: Reduced vapor pressure mitigates inhalation risks compared to the volatile free base.

Safety Architecture & Hazard Mitigation

Warning: Hydrazine derivatives are toxic and potential carcinogens.[1] This protocol must be performed in a fume hood with appropriate filtration.

| Hazard Class | Risk Factor | Mitigation Strategy |

| Acute Toxicity | Oral/Dermal/Inhalation | Use full PPE (Nitrile gloves, respirator, goggles). Handle free base only in a closed hood. |

| Flammability | Alkylhydrazine vapors | Ground all glassware. Use spark-proof heating mantles. |

| Corrosivity | Oxalic Acid | Avoid contact with skin/eyes.[1][2][3] Have calcium gluconate gel (if HF involved, though not here) or standard base neutralizers ready. |

Safety Logic Flow (DOT Visualization)

Caption: Operational safety workflow emphasizing thermal control during the acid-base neutralization step.

Reaction Engineering & Mechanism

The synthesis relies on a Brønsted-Lowry acid-base reaction. Oxalic acid, a dicarboxylic acid, protonates the more basic terminal nitrogen of the n-butylhydrazine.

Reaction Equation:

Note: Depending on stoichiometry (1:1 vs 2:1), the mono- or di-hydrazinium salt can form. The 1:1 salt is thermodynamically favored in ethanolic solution with equimolar loading.

Thermodynamic Considerations:

-

Solvent System: Ethanol (95% or Absolute) is chosen because the oxalate salt is sparingly soluble in cold ethanol, driving precipitation (high yield), while impurities remain in solution.

-

Temperature Control: The neutralization is exothermic. Uncontrolled heat can lead to disproportionation or side reactions; therefore, the addition is performed at controlled low temperatures.

Detailed Synthesis Protocol

Target: n-Butylhydrazine Oxalate Scale: Laboratory (0.1 mol basis)

Reagents & Equipment

-

n-Butylhydrazine (Free Base): 8.82 g (0.1 mol) [Purity >98%]

-

Oxalic Acid Dihydrate: 12.61 g (0.1 mol)

-

Solvent: Ethanol (Absolute), ~150 mL

-

Equipment: 3-neck round bottom flask (250 mL), addition funnel, reflux condenser (optional), magnetic stirrer, ice bath, vacuum filtration setup.

Step-by-Step Methodology

-

Acid Dissolution (The Receiver Phase):

-

Charge the 250 mL 3-neck flask with 12.61 g of Oxalic Acid Dihydrate .

-

Add 100 mL of Ethanol .

-

Stir vigorously at room temperature until fully dissolved.

-

Rationale: Dissolving the acid first ensures that the hydrazine is immediately neutralized upon entry, preventing localized high concentrations of free base.

-

-

Base Preparation (The Feed Phase):

-

In a separate addition funnel, dilute 8.82 g of n-Butylhydrazine with 20 mL of Ethanol .

-

Rationale: Dilution moderates the reaction rate and heat generation.

-

-

Controlled Addition (The Reaction Phase):

-

Cool the oxalic acid solution to 0–5°C using an ice bath.

-

Begin dropwise addition of the butylhydrazine solution over 30 minutes .

-

Observation: A white precipitate (the oxalate salt) typically begins to form immediately or upon slight warming.

-

Maintain internal temperature below 20°C.

-

-

Crystallization & Maturation:

-

After addition is complete, remove the ice bath.

-

Stir at room temperature for 1 hour to ensure complete reaction.

-

(Optional) If no precipitate forms, cool to -10°C or reduce solvent volume via rotary evaporation.

-

-

Isolation:

-

Filter the white crystalline solid using a Buchner funnel.

-

Wash the filter cake with 2 x 15 mL of cold Ethanol to remove unreacted starting materials.

-

Wash with 1 x 15 mL of Diethyl Ether to facilitate drying.

-

-

Drying:

-

Dry the solid in a vacuum desiccator over

or silica gel for 12 hours.

-

Analytical Validation (QC)

To ensure the integrity of the synthesized salt, the following characterization metrics should be met.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 145–148°C (Lit. varies by solvate) | Capillary MP Apparatus |

| Stoichiometry | 1:1 (Hydrazine:Acid) | Acid-Base Titration |

| Solubility | Soluble in water; Insoluble in ether | Solubility Test |

Characterization Logic (DOT Visualization)

Caption: Quality control decision tree for validating the synthesized oxalate salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. Retrieved February 1, 2026 from [Link]

-

Selvakumar, R., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry. (Provides methodological context for hydrazinium oxalate formation). Retrieved from [Link]

Sources

CAS number 40711-41-9 chemical information

Topic: Technical Guide: Butylhydrazine Oxalate (CAS 40711-41-9) – Synthetic Utility & Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylhydrazine Oxalate (CAS 40711-41-9) is a specialized alkylhydrazine salt utilized primarily as a nucleophilic building block in the synthesis of nitrogen-containing heterocycles. Unlike its free base form—which is prone to oxidation, volatility, and decomposition—the oxalate salt offers enhanced stability, precise stoichiometry, and safer handling characteristics for laboratory and industrial applications.

This guide analyzes the physicochemical properties, synthetic pathways, and critical applications of Butylhydrazine Oxalate in pharmaceutical chemistry, specifically focusing on its role in generating pyrazoles and hydrazones, which are privileged scaffolds in drug discovery.

Chemical Identity & Physicochemical Properties

The oxalate salt stabilizes the hydrazine moiety, reducing the vapor pressure and mitigating the risk of forming explosive peroxides common with free hydrazines.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | Butylhydrazine oxalate; Butylhydrazine ethanedioate (1:1) |

| CAS Number | 40711-41-9 |

| Molecular Formula | C₄H₁₂N₂ · C₂H₂O₄ (Salt) / C₆H₁₄N₂O₄ |

| Molecular Weight | 178.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, warm ethanol; insoluble in non-polar solvents (hexane, ether) |

| Melting Point | 163–164 °C (Decomposes) |

| Stability | Hygroscopic; stable under inert atmosphere. Decomposes to emit NOₓ fumes. |

| SMILES | CCCCNN.C(=O)(C(=O)O)O |

Synthesis & Manufacturing Methodologies

The synthesis of mono-alkyl hydrazines is chemically challenging due to the high nucleophilicity of the product, which often leads to polyalkylation. The manufacturing process prioritizes selectivity and stability.

Synthetic Route: Protected Hydrazine Strategy

To achieve high purity, a blocking group strategy is superior to direct alkylation.

-

Protection: Hydrazine hydrate is reacted with a blocking agent (e.g., acetone to form acetone azine, or Di-tert-butyl dicarbonate for Boc-protection) to reduce nucleophilicity.

-

Alkylation: The protected intermediate is alkylated with n-butyl bromide (or butyl iodide) in the presence of a base (K₂CO₃ or NaH).

-

Deprotection: Acid hydrolysis removes the protecting group, yielding the n-butylhydrazine free base.

-

Salt Formation: The free base is immediately treated with a stoichiometric amount of oxalic acid in ethanol. The oxalate salt precipitates, ensuring high purity and stability.

Visualization of Synthesis Workflow

Figure 1: Step-wise synthesis of Butylhydrazine Oxalate preventing polyalkylation.

Applications in Drug Discovery

Butylhydrazine oxalate is a critical reagent for introducing the n-butyl moiety into heterocyclic cores. Its primary utility lies in the synthesis of Pyrazoles , a structural motif found in numerous pharmaceuticals (e.g., COX-2 inhibitors, kinase inhibitors).

The Knorr Pyrazole Synthesis

The reaction between butylhydrazine and 1,3-dicarbonyl compounds (diketones or keto-esters) yields 1-butylpyrazoles.

-

Mechanism:

-

Nucleophilic Attack: The primary amine of the hydrazine attacks the most electrophilic carbonyl carbon.

-

Imine Formation: Loss of water generates a hydrazone intermediate.

-

Cyclization: The secondary nitrogen attacks the second carbonyl group.

-

Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.

-

Reaction Pathway Diagram

Figure 2: Mechanism of Pyrazole formation via Knorr Synthesis using Butylhydrazine.

Analytical Characterization & Quality Control

To ensure the integrity of the reagent before use in critical synthesis, the following analytical protocols are recommended.

HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

-

Acceptance Criteria: Purity ≥ 95.0% (Area %).

1H-NMR Verification (DMSO-d6)

-

Key Signals:

Handling, Safety & Stability

Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers. Strict adherence to safety protocols is mandatory.

-

Toxicity: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation).[4]

-

Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

-

Storage:

-

Store in a cool, dry place (2–8°C recommended).

-

Keep under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation.

-

Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides (unless intended for reaction).

-

Disposal: Do not dispose of down the drain. Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in a fume hood before disposal as hazardous chemical waste.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate. PubChem. Available at: [Link]

-

Selvakumar, R., et al. Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate.[3] South African Journal of Chemistry, 2014, 67, 52–55.[1] Available at: [Link]

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2597–2599.[5] (Foundational reference for Pyrazole synthesis mechanism).

-

European Chemicals Agency (ECHA). C&L Inventory: Butylhydrazine oxalate. ECHA. Available at: [Link]

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

- 3. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 4. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

Butylhydrazine oxalate IUPAC name and synonyms

Technical Monograph: -Butylhydrazine Oxalate

Chemical Identity & Nomenclature

Precision in nomenclature is vital to distinguish the

| Identifier | Value |

| IUPAC Name | N-butylhydrazinium hydrogen oxalate |

| Systematic Name | 1-butylhydrazin-1-ium ethanedioate |

| Common Name | |

| CAS Number | 40711-41-9 (Oxalate salt); 1613-37-2 (Free base) |

| Molecular Formula | |

| SMILES | CCCCNN.OC(=O)C(=O)O |

| Synonyms | Butylhydrazine ethanedioate; Oxalic acid compound with butylhydrazine (1:[1][2][3][4][5][6][7]1) |

Physicochemical Profile

The oxalate salt transforms the oily, volatile free base into a manageable crystalline solid.[1]

| Property | Data | Note |

| Molecular Weight | 178.19 g/mol | 88.15 (Base) + 90.04 (Acid) |

| Physical State | White crystalline powder | Hygroscopic |

| Solubility | Water (High), Ethanol (Moderate), Ether (Low) | Polar salt character |

| Melting Point | ~145–150 °C (Decomposes) | Characteristic of hydrazine oxalates |

| Stability | Stable at room temperature | Protect from light and moisture |

Synthesis & Manufacturing Logic

Rationale for Salt Formation

Free alkylhydrazines are potent reducing agents that readily auto-oxidize in air.[1] They are also volatile liquids with significant inhalation toxicity.[1] Converting the free base to the oxalate salt serves three purposes:

-

Stoichiometric Precision: Allows for exact dosing in subsequent reactions.[1]

-

Safety: Eliminates vapor pressure hazards.

-

Longevity: Prevents oxidative degradation (browning) common to free hydrazines.[1]

Synthesis Protocol (Standardized)

Objective: Synthesis of

Reagents:

-

Hydrazine hydrate (80% or 100%) – Excess required to prevent poly-alkylation.[1]

-

1-Bromobutane (

-butyl bromide).[1] -

Oxalic acid dihydrate.[1]

-

Ethanol (absolute) and Diethyl ether.[1]

Protocol:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and addition funnel, charge Hydrazine Hydrate (5.0 equiv). Heat to 60°C.

-

Addition: Dropwise add 1-Bromobutane (1.0 equiv) over 1 hour. The excess hydrazine acts as both solvent and reactant, statistically favoring mono-alkylation over di-alkylation.[1]

-

Reflux: Reflux the mixture for 3 hours to ensure completion.

-

Isolation of Free Base:

-

Salt Formation:

-

Prepare a saturated solution of Oxalic Acid (1.0 equiv) in hot ethanol.

-

Slowly add the ethereal butylhydrazine solution to the oxalic acid solution with vigorous stirring.

- -Butylhydrazine oxalate will precipitate immediately as a white solid.[1]

-

-

Purification: Filter the solid, wash with cold ether, and recrystallize from ethanol/water if necessary.

Synthesis Workflow Diagram[1]

Figure 1: Step-by-step synthesis workflow for stabilizing volatile alkylhydrazines into oxalate salts.

Biological Implications & Toxicology

Warning: Hydrazine derivatives are potent carcinogens and hepatotoxins.[1][8] Research involving this compound requires strict adherence to safety protocols.[1]

Mechanism of Action (Toxicity)

The toxicity of

-

P450 Activation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the hydrazine moiety.[1]

-

Diazonium Formation: The intermediate forms an unstable diazonium ion.[1]

-

Carbonium Ion Generation: Nitrogen gas (

) is released, generating a highly reactive butyl carbonium ion ( -

DNA Alkylation: This electrophile attacks nucleophilic centers on DNA (primarily the

position of guanine), leading to GC

Metabolic Pathway Diagram[1]

Figure 2: Metabolic activation pathway of butylhydrazine leading to genotoxicity.[1][3]

Handling & Safety Protocols

Trustworthiness: This protocol relies on the principle of "containment and deactivation."[1]

-

Engineering Controls: Always handle in a certified Chemical Fume Hood or Glove Box.[1]

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1]

-

Deactivation (Spill Response):

-

Storage: Store in amber glass vials under inert gas (Argon/Nitrogen) at room temperature. The oxalate is stable, but humidity can cause hydrolysis over time.[1]

References

-

PubChem. (2023).[1][2] Butylhydrazine oxalate | C6H14N2O4.[1][4] National Library of Medicine.[1] [Link][1]

-

Toth, B. (1980).[1] Actual new cancer-causing hydrazines, hydrazides, and hydrazones.[1] Journal of Cancer Research and Clinical Oncology, 97, 97-108.[1] (Foundational text on hydrazine carcinogenesis mechanisms).

-

International Agency for Research on Cancer (IARC). (2019).[1] Hydrazine and Hydrazine Derivatives. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

Sources

- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxalyldihydrazide - Wikipedia [en.wikipedia.org]

- 3. 10195-69-4|Hydrazine xoxalate|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

- 7. scielo.org.za [scielo.org.za]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilic Reactivity of the Hydrazine Moiety in Butylhydrazine Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine and its derivatives are a cornerstone of modern synthetic chemistry, prized for their unique nucleophilic character which is fundamental to the construction of a vast array of molecular architectures. This guide delves into the specific nucleophilic reactivity of butylhydrazine, with a practical focus on its common salt form, butylhydrazine oxalate. We will dissect the underlying principles governing its reactivity, explore its application in key synthetic transformations, and provide actionable protocols for its use in the laboratory. This document moves beyond a simple recitation of facts to explain the causal relationships behind its chemical behavior and experimental utility, providing a robust framework for professionals in organic synthesis and medicinal chemistry.

The Hydrazine Moiety: A Privileged Nucleophile

The exceptional nucleophilicity of hydrazines stems from the "alpha effect," a phenomenon where the presence of an adjacent atom with lone-pair electrons (in this case, the adjacent nitrogen) enhances the reactivity of the nucleophilic center.[1] This effect, coupled with the repulsion between lone pairs on the adjacent nitrogen atoms, raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the electrons more available for donation to an electrophile.[2][3]

While simple amines are good nucleophiles, hydrazines often exhibit significantly greater reactivity, allowing them to participate in reactions where other amines might fail.[4][5] This enhanced reactivity makes them invaluable reagents, particularly in the synthesis of heterocyclic compounds and for the derivatization of carbonyls.[6][7][8]

Butylhydrazine Oxalate: From Salt to Active Nucleophile

Butylhydrazine is typically supplied and handled as an oxalate salt (IUPAC Name: butylhydrazine;oxalic acid) to improve its stability and ease of handling.[9][10] The salt itself is not the active nucleophile. The reactive species is the free base, butylhydrazine, which must be liberated in the reaction medium.

The oxalate salt exists in equilibrium with its constituent ions. In the presence of a base, or even in a sufficiently polar protic solvent, the equilibrium shifts to release the free butylhydrazine, which can then engage in nucleophilic attack. The oxalate dianion can act as a proton sink, while the oxalic acid can be a proton source, making pH control a critical parameter in reactions.

Caption: Equilibrium of Butylhydrazine Oxalate in solution.

Core Reactivity: The Nucleophilic Attack on Carbonyls

The quintessential reaction of butylhydrazine is its nucleophilic addition to aldehydes and ketones to form hydrazones.[11][12][13] This reaction is a cornerstone of its utility and serves as the initial step for several important transformations.

The mechanism proceeds via the attack of the terminal nitrogen's lone pair on the electrophilic carbonyl carbon. This is typically the rate-limiting step and results in a tetrahedral intermediate.[4][13] Subsequent proton transfer and elimination of a water molecule yield the stable N-butylhydrazone product.

The Wolff-Kishner Reduction

A powerful application of hydrazone formation is the Wolff-Kishner reduction, which deoxygenates an aldehyde or ketone to the corresponding alkane.[14][15][16] After the initial formation of the hydrazone, the application of a strong base (like KOH) and heat promotes the tautomerization and subsequent elimination of dinitrogen gas—a thermodynamically highly favorable process—to yield a carbanion, which is then protonated by the solvent.[12][14][15]

Caption: Mechanism of the Wolff-Kishner Reduction.

Synthesis of Heterocycles: A Gateway to Bioactive Molecules

Hydrazine derivatives are critical building blocks for a multitude of heterocyclic systems that form the core of many pharmaceutical agents.[6][7][17] Butylhydrazine, with its two distinct nitrogen atoms, is particularly useful for synthesizing five- and six-membered rings.

A prime example is the Knorr pyrazole synthesis and related reactions, where butylhydrazine condenses with a 1,3-dicarbonyl compound. The reaction regioselectivity—determining which nitrogen attacks which carbonyl—is influenced by the steric bulk of the butyl group and the electronic nature of the substituents on the dicarbonyl compound.[18] The more nucleophilic and less sterically hindered terminal nitrogen typically initiates the attack.

Factors Influencing Nucleophilic Reactivity

The efficacy of butylhydrazine as a nucleophile is not absolute and can be modulated by several factors:

-

Steric Hindrance: The butyl group imparts steric bulk, which can influence the regioselectivity of its reactions and may slow its reaction with highly hindered electrophiles compared to unsubstituted hydrazine.[18]

-

Solvent: Polar protic solvents can stabilize the transition state through hydrogen bonding, accelerating the reaction. High-boiling-point solvents like ethylene glycol are often required for reactions needing high temperatures, such as the Wolff-Kishner reduction.[12]

-

pH: As discussed, pH is critical. A sufficiently basic environment is needed to generate the free hydrazine, but highly acidic conditions will fully protonate it, rendering it non-nucleophilic.

-

Temperature: Higher temperatures increase reaction rates but must be balanced against the potential for side reactions or decomposition, especially of the thermally unstable hydrazone intermediates.[12]

Experimental Protocol: Synthesis of Acetone N-Butylhydrazone

This protocol provides a representative, self-validating procedure for the synthesis of a hydrazone, a foundational reaction for butylhydrazine oxalate.

Objective: To synthesize and isolate acetone N-butylhydrazone via nucleophilic addition.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Butylhydrazine Oxalate | 178.19 | 8.91 g | 0.05 |

| Sodium Hydroxide | 40.00 | 4.00 g | 0.10 |

| Acetone | 58.08 | 3.20 mL | 0.055 |

| Ethanol (95%) | - | 50 mL | - |

| Deionized Water | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

-

Liberation of Free Base: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve butylhydrazine oxalate (8.91 g) and sodium hydroxide (4.00 g) in a mixture of ethanol (50 mL) and water (50 mL). Stir at room temperature for 20 minutes. This generates the free butylhydrazine in situ.

-

Nucleophilic Addition: Cool the flask in an ice bath to 0-5 °C. Add acetone (3.20 mL) dropwise over 10 minutes using a syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a potassium permanganate stain. The disappearance of the acetone spot and the appearance of a new, higher Rf product spot indicates completion.

-

Workup & Isolation: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

-

Purification: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Characterization: The resulting oil is the crude acetone N-butylhydrazone. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Further purification can be achieved via vacuum distillation if required.

Caption: Experimental workflow for hydrazone synthesis.

Safety and Handling

Butylhydrazine oxalate is harmful if swallowed or in contact with skin.[9] Hydrazine derivatives as a class are considered potentially toxic and carcinogenic.[19] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Butylhydrazine oxalate is a versatile and powerful nucleophile whose utility is central to many areas of chemical synthesis and drug discovery. Its reactivity is governed by the inherent properties of the hydrazine moiety, modulated by steric and electronic factors, and critically dependent on reaction conditions that liberate the active free base from its stable salt form. A thorough understanding of these principles, as outlined in this guide, empowers researchers to harness its synthetic potential effectively and safely.

References

- Title: 19.

- Title: Hydrazone Derivative: Significance and symbolism Source: Google AI Search URL

- Title: 19.

- Title: 19.

- Source: PrepChem.

- Title: Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives Source: Google AI Search URL

- Title: Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH Source: PMC - NIH URL

- Title: Exploring the Applications of Hydrazine Derivatives: Focus on (4-Methoxybenzyl)

- Title: A Comparative Guide to tert-Butyl Carbazate and Phenylhydrazine in Synthetic Chemistry Source: Benchchem URL

- Title: The Role of Hydrazine Derivatives in Modern Pharmaceutical Synthesis Source: Google AI Search URL

- Title: Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate URL

- Title: Butylhydrazine oxalate | C6H14N2O4 Source: PubChem - NIH URL

- Title: "Synthesis and Characterization of Hydrazine Derivatives.

- Title: Butylhydrazine oxalate - 6629-62-5 Source: Vulcanchem URL

- Title: How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways.

- Title: Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone Source: Pearson URL

- Title: Regioselective Synthesis of N-Aminoisoindolones and Mono-N- and Di-N,N′-substituted Phthalazones Utilizing Hydrazine Nucleophiles in a Palladium-Catalyzed Three-Component Cascade Process Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Process for preparation of tertiary butyl hydrazine Source: Google Patents URL

- Title: tert-Butylhydrazine 98 7400-27-3 Source: Sigma-Aldrich URL

- Title: Buy Butylhydrazine oxalate (EVT-3561789)

- Title: The Chemistry of Hydrazines: Understanding 1-sec-Butylhydrazine Dihydrochloride Source: Google AI Search URL

- Title: Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate Source: SciELO South Africa URL

- Title: Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate Source: SciELO South Africa URL

- Title: US4435600A - Process for preparation of tertiary butyl hydrazine Source: Google Patents URL

- Title: Reaction of hydrazine hydrate with oxalic acid: Synthesis and crystal structure of dihydrazinium oxalate | Request PDF Source: ResearchGate URL

- Title: Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate Source: Semantic Scholar URL

- Title: A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N Source: Google AI Search URL

- Title: Q6: Explain the nucleophilicity differences between ammonia, hydroxylamine and hydrazine.

- Title: 19.

- Title: What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia?

- Title: Order of nucleophilicity of ammonia, hydrazine and hydroxylamine Source: Chemistry Stack Exchange URL

- Title: Butylhydrazine oxalate salt, 25 grams Source: CP Lab Safety URL

- Title: Synthesis of oleophilic electron-rich phenylhydrazines Source: PMC - NIH URL

- Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses Procedure URL

- Title: Destruction of oxalate by reaction with hydrogen peroxide.

- Source: Tokyo Chemical Industry (India) Pvt. Ltd.

- Title: 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction)

- Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: PMC URL

- Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development - ACS Publications URL

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Solved Q6: Explain the nucleophilicity differences between | Chegg.com [chegg.com]

- 3. quora.com [quora.com]

- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. psvmkendra.com [psvmkendra.com]

- 8. nbinno.com [nbinno.com]

- 9. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butylhydrazine oxalate (6629-62-5) for sale [vulcanchem.com]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pearson.com [pearson.com]

- 14. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 15. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Safety & Handling Guide: n-Butylhydrazine Oxalate

Topic: Comprehensive Technical Safety Guide: n-Butylhydrazine Oxalate Content Type: Technical Whitepaper / Advanced Safety Protocol Audience: Research Scientists, Chemical Safety Officers, and Drug Discovery Specialists.

Chemical Characterization & Identity

CAS Number: 40711-41-9

Chemical Name: n-Butylhydrazine oxalate (1:[1]1)

Synonyms: Butylhydrazine ethanedioate; 1-Butylhydrazine oxalate salt

Molecular Formula: C

Executive Safety Summary

n-Butylhydrazine oxalate represents a "dual-threat" biohazard in the laboratory. Unlike simple inorganic salts, this compound dissociates into two distinct toxicophores upon contact with physiological fluids: the alkylhydrazine free base (a potent neurotoxin and alkylating agent) and oxalic acid (a nephrotoxic corrosive).

Researchers must treat this compound not merely as a stable salt, but as a stabilized reservoir of volatile hydrazine. Standard nitrile gloves are often insufficient for prolonged contact with hydrazine derivatives; breakthrough times can be surprisingly short.

Hazard Profiling & GHS Classification

Note: While specific experimental LD50 data for this exact salt is often proprietary, the hazard profile is derived from the established toxicity of alkylhydrazines and oxalates.

GHS Label Elements[2][3][4]

-

Signal Word: DANGER

-

Pictograms: Skull & Crossbones (Acute Tox), Health Hazard (Carcinogen/Target Organ), Corrosion (Skin/Eye).

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[2] | Rapid absorption; hydrazine inhibits GABA synthesis (seizures); oxalate precipitates Ca |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2] | Lipophilic alkyl chain facilitates transdermal absorption of the hydrazine moiety. |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[2][3] | Oxalic acid component is corrosive; hydrazine causes chemical burns and sensitization. |

| Carcinogenicity | Cat 1B | H350: May cause cancer.[2][3] | Alkylhydrazines can alkylate DNA (guanine O6 position), leading to mutagenic transitions. |

| STOT - Single Exp. | Cat 1 | H370: Causes damage to organs. | Target organs: Kidneys (oxalate crystals), CNS (hydrazine), Liver (oxidative stress). |

Toxicological Mechanisms: The "Why" Behind the Risk

To handle this chemical safely, one must understand the causality of its toxicity. It is not a single poison but a synergistic system.

A. The Hydrazine Component (Neurotoxicity)

The n-butylhydrazine moiety acts as a "pyridoxine antagonist."

-

Mechanism: It reacts with Pyridoxal-5'-Phosphate (Vitamin B6 active form) to form hydrazones.

-

Consequence: This depletes the cofactor required by the enzyme Glutamic Acid Decarboxylase (GAD).

-

Result: GAD cannot convert Glutamate (excitatory) to GABA (inhibitory). The loss of GABA inhibition leads to refractory status epilepticus (uncontrollable seizures) that standard anticonvulsants (benzodiazepines) may fail to treat without B6 supplementation.

B. The Oxalate Component (Renal/Systemic Toxicity)[6][7]

-

Mechanism: Systemic absorption leads to the formation of insoluble Calcium Oxalate.

-

Consequence:

-

Acute: Rapid hypocalcemia (tetany, cardiac arrhythmia).

-

Delayed: Deposition of sharp oxalate crystals in renal tubules (Acute Tubular Necrosis).

-

C. Mechanistic Visualization

The following diagram illustrates the dual toxicity pathways.

Caption: Dual metabolic toxicity pathways of Butylhydrazine Oxalate leading to neurotoxic and nephrotoxic outcomes.

Operational Handling Framework

Trustworthiness in safety comes from redundancy. The following protocol assumes the material is volatile and corrosive.

Engineering Controls

-

Primary Barrier: All weighing and manipulation must occur inside a certified chemical fume hood or a glovebox under inert atmosphere (Nitrogen/Argon).

-

Airflow Check: Verify hood face velocity is >100 fpm (0.5 m/s) before opening the container.

-

Static Control: Use an antistatic gun or ionizer during weighing; dry hydrazine salts can be electrostatically charged and dispersive.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevent inhalation of oxalate dusts. If outside hood: Full-face respirator with Ammonia/Methylamine cartridges. |

| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Laminate film (e.g., Silver Shield) or heavy Neoprene. Note: Hydrazines permeate thin nitrile rapidly. |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to corrosive dust potential. |

| Body | Lab Coat + Apron | Chemical-resistant apron (Tyvek or PVC) recommended for quantities >1g. |

Self-Validating Handling Workflow

This workflow ensures that containment is maintained throughout the experimental lifecycle.

Caption: Step-by-step containment logic for handling solid hydrazine salts to minimize dust exposure.

Emergency Response Protocols

Standard First Aid is often insufficient for hydrazine poisoning due to the specific antidote requirement.

A. Exposure Response[3][4][5]

-

Skin Contact:

-

Inhalation:

-

Ingestion:

B. Spill Management (Chemical Neutralization)

Do not simply sweep up. Hydrazine salts can react with cellulose (paper towels) to cause fires if dry.

Protocol:

-

Isolate: Evacuate area (10m radius).

-

PPE: Don full-face respirator and heavy neoprene gloves.

-

Neutralization Solution: Prepare a 5% Sodium Hypochlorite (Bleach) solution.

-

Action:

-

Cover spill with wet sand or vermiculite to prevent dust.

-

Slowly add bleach solution. Caution: Reaction is exothermic and releases nitrogen gas.

-

Allow to sit for 30 minutes to ensure oxidative destruction of the hydrazine moiety.

-

-

Verification: Use starch-iodide paper (blue = excess oxidant present, meaning hydrazine is destroyed).

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under inert gas (Argon preferred) in a desiccator.

-

Incompatibilities:

-

Oxidizing Agents: Risk of fire/explosion.

-

Aldehydes/Ketones: Will react spontaneously to form hydrazones.

-

Metals: Avoid contact with iron/copper salts which catalyze decomposition.

-

Disposal & Environmental

n-Butylhydrazine oxalate is toxic to aquatic life with long-lasting effects (H411).[2]

-

Never dispose of down the drain.

-

Destruction Method: Dissolve in water and treat with excess dilute bleach (hypochlorite) or hydrogen peroxide in a fume hood until gas evolution ceases. Adjust pH to neutral before disposing as chemical waste.

-

Labeling: Waste containers must be labeled "Toxic - Hydrazine Derivative - Carcinogen."

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162021: Butylhydrazine oxalate. PubChem.[1] Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Hydrazine: IDLH Value Profile. Centers for Disease Control and Prevention. Available at: [Link]

-

Nguyen, H., et al. Management of Hydrazine Toxicity. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

Sources

- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nj.gov [nj.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

GHS hazard classification for Butylhydrazine oxalate

The following technical guide is structured to serve researchers and drug development professionals. It prioritizes mechanistic understanding over rote compliance, synthesizing official regulatory data with precautionary scientific principles ("read-across" toxicology).

CAS: 40711-41-9 | Formula: C₆H₁₄N₂O₄ | Synonyms: n-Butylhydrazine ethanedioate[1]

Executive Technical Summary

Butylhydrazine oxalate represents a dual-moiety hazard : it combines the alkylating, hepatotoxic potential of the hydrazine pharmacophore with the nephrotoxic, corrosive properties of oxalic acid. While official GHS notifications often limit classification to Acute Toxicity (Category 4), this characterization is likely an underestimation derived from limited testing data rather than an absence of risk.

Critical Safety Directive: Treat this compound as a suspected carcinogen and potent skin sensitizer . The salt form reduces volatility compared to the free base (

Chemical Identity & Physicochemical Context

Understanding the physical state is a prerequisite for selecting engineering controls.

| Property | Value/Description | Impact on Safety |

| Molecular Structure | Hydrazine nitrogen is the nucleophilic toxicophore. | |

| Physical State | Crystalline Solid (White/Off-white) | Dust generation is the primary inhalation risk. |

| Solubility | Soluble in water, alcohols | High bioavailability; rapid systemic absorption if ingested. |

| Stability | Stable under ambient conditions | Incompatible with Oxidizers: Risk of exothermic decomposition releasing |

GHS Hazard Classification: The "Official" vs. "Precautionary" Matrix

Regulatory databases (e.g., ECHA C&L Inventory) often rely on minimum data requirements. As a researcher, you must bridge the gap between reported hazards and structural hazards.

Official GHS Classification (Verified)

Based on ECHA notifications and SDS aggregation:

-

Acute Toxicity (Oral): Category 4 (H302 : Harmful if swallowed)[1][2][3]

-

Acute Toxicity (Dermal): Category 4 (H312 : Harmful in contact with skin)[1][2]

Pharmacophoric Hazard Alert (Scientific Read-Across)

The following classifications are derived from Structure-Activity Relationships (SAR) with n-butylhydrazine (free base) and generic hydrazine derivatives. These should be assumed for robust risk assessment.

-

Carcinogenicity: Category 2 (Suspected) – Rationale:[3][4][5] Alkylhydrazines are metabolic precursors to diazonium ions, which alkylate DNA (guanine O6 position).

-

Skin Sensitization: Category 1 – Rationale: Hydrazines are notorious haptens.

-

Specific Target Organ Toxicity (RE): Kidney/Liver – Rationale: Oxalate precipitation (renal) and hydrazine metabolism (hepatic).

Classification Logic Flow (DOT Visualization)

The following diagram illustrates the decision logic for classifying this specific salt, distinguishing between verified data and prudent extrapolation.

Figure 1: Hazard Classification Logic.[1] Solid lines indicate verified regulatory classifications; dashed lines indicate high-probability hazards based on chemical structure.

Mechanistic Toxicology

To handle this chemical safely, one must understand how it causes harm. The toxicity is bipartite.

The Hydrazine Moiety (Systemic & Genetic)

Upon absorption, the hydrazine group undergoes metabolic activation, primarily via the Cytochrome P450 system (oxidative metabolism).

-

Metabolism:

-oxidation leads to the formation of azoxy and diazonium intermediates. -

DNA Damage: These electrophilic intermediates alkylate DNA bases (specifically guanine), leading to GC

AT transitions. This is the mechanism for potential carcinogenicity. -

Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6), inhibiting GABA synthesis and potentially causing neurotoxicity (seizures) in acute high-dose scenarios.

The Oxalate Moiety (Renal)

The oxalate counter-ion is not inert.

-

Systemic Acidosis: Ingestion contributes to metabolic acidosis.

-

Precipitation: Oxalic acid binds serum calcium to form insoluble Calcium Oxalate (

). -

Renal Failure:

crystals precipitate in the renal tubules, causing mechanical damage, obstruction, and acute renal failure (ARF).

Pathway Visualization (DOT)

Figure 2: Dual-Stream Toxicity Pathway. The compound dissociates into two toxicophores, attacking distinct biological targets (DNA/Liver/CNS vs. Kidney).

Risk Management & Experimental Protocols

Safety is not about "being careful"; it is about engineering out the risk.

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Decontamination: Surfaces should be cleaned with a 5% bleach solution (sodium hypochlorite) followed by water. Hypochlorite oxidizes hydrazines to nitrogen gas, effectively neutralizing the toxicophore.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves may offer insufficient protection against hydrazine permeation.

-

Recommendation: Double-gloving. Inner layer: Laminate film (e.g., Silver Shield™) or High-Grade Nitrile (minimum 0.11 mm). Outer layer: Standard Nitrile (for dexterity).

-

-

Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator equipped with an Organic Vapor (OV) cartridge to capture any liberated free amine.

Waste Disposal Protocol

Do not dispose of down the drain.

-

Segregation: Collect as "Toxic Organic Waste."

-

Labeling: Clearly mark as "Hydrazine Derivative – Potential Carcinogen" and "Oxalate."

-

Quenching (Small Scale Only): For trace residues, treat with dilute hypochlorite solution in a fume hood to degrade the hydrazine moiety before disposal, ensuring no acidic waste is mixed (to prevent chlorine gas evolution).

References

-

PubChem. (n.d.). Butylhydrazine oxalate (Compound).[1][6] National Library of Medicine. Retrieved February 1, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][4] C&L Inventory: Butylhydrazine oxalate. Retrieved February 1, 2026, from [Link]

-

Toth, B. (1981). Carcinogenic effects of 1,1-di-n-butylhydrazine in mice. Carcinogenesis, 2(7), 651–654.[7] Retrieved February 1, 2026, from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrazines: NIOSH Pocket Guide to Chemical Hazards. Retrieved February 1, 2026, from [Link]

Sources

- 1. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tert-Butylhydrazine | C4H12N2 | CID 81890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Carcinogenic effects of 1,1-di-n-butylhydrazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of Hydrazinium Cations in Crystal Engineering

An In-Depth Technical Guide to the Crystal Structure of Hydrazinium Oxalate Compounds

This guide provides a comprehensive exploration of the crystal structures of hydrazinium oxalate compounds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis, crystallographic features, and intricate hydrogen bonding networks of key hydrazinium oxalate species, grounding our discussion in established experimental data and explaining the causal relationships that govern their formation and structure.

Hydrazine (N₂H₄) is a diacidic base that readily reacts with acids to form two primary types of cations: the hydrazinium (+1) ion (N₂H₅⁺) and the less common hydrazinium (+2) ion (N₂H₆²⁺).[1] The N₂H₅⁺ cation, in particular, is a versatile building block in crystal engineering. Its ability to act as a donor for multiple hydrogen bonds allows it to form extensive and robust three-dimensional networks with various anions.

When combined with oxalic acid, a simple dicarboxylic acid, hydrazine forms distinct crystalline salts, primarily hydrazinium hydrogen oxalate (N₂H₅HC₂O₄) and dihydrazinium oxalate ((N₂H₅)₂C₂O₄).[2] The stoichiometry of the reactants and the specific experimental conditions dictate which of these compounds is formed.[1] The resulting crystal structures are defined by intricate networks of hydrogen bonds, which are of fundamental interest for understanding intermolecular interactions and designing new materials with specific properties.

Dihydrazinium Oxalate ((N₂H₅)₂C₂O₄): A Thermally Sensitive 3D Network

The crystal structure of dihydrazinium oxalate remained unreported for a considerable time, largely due to the difficulty in obtaining single crystals suitable for X-ray analysis.[1][3] The synthesis is highly sensitive to temperature, as the dihydrazinium salt readily transforms into the monohydrazinium form above 25 °C.[1][4]

Crystal Synthesis and Causality

The successful synthesis of dihydrazinium oxalate hinges on maintaining ice-cold conditions. This critical parameter prevents the thermal decomposition of the desired product into the more stable monohydrazinium oxalate.[1] The reaction involves a straightforward acid-base neutralization in a mixed solvent system.

Sources

Methodological & Application

Application Note: Butylhydrazine Oxalate in the Formation of Pyrazole Derivatives

Abstract

This application note details the protocol for utilizing Butylhydrazine Oxalate (CAS: 40711-41-9) as a stable, solid-state precursor for the synthesis of N-butyl pyrazole derivatives. While hydrazine hydrate is commonly used in Knorr pyrazole synthesis, alkylhydrazine salts like butylhydrazine oxalate offer superior shelf-stability and precise stoichiometric control. This guide addresses the critical "liberation" step required to activate the salt, the mechanistic drivers of regioselectivity in unsymmetrical 1,3-dicarbonyl condensations, and essential safety protocols for handling alkylhydrazine salts.

Introduction & Chemical Context

Why Butylhydrazine Oxalate?

Free alkylhydrazines are often volatile, hygroscopic, and prone to air oxidation. The oxalate salt form stabilizes the hydrazine moiety, reducing vapor pressure and toxicity risks during weighing and storage. However, this stability comes with a processing requirement: the oxalate anion must be neutralized to restore the nucleophilicity of the hydrazine nitrogens.

The Pyrazole Target

Pyrazole derivatives are a cornerstone of medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. The introduction of an N-butyl chain modulates lipophilicity (LogP), potentially improving membrane permeability and pharmacokinetic profiles compared to N-methyl or N-unsubstituted analogs.

Mechanism & Regioselectivity[1][2]

The formation of pyrazoles from 1,3-diketones and hydrazines is known as the Knorr Pyrazole Synthesis . When using a mono-substituted hydrazine (like butylhydrazine), regioselectivity becomes the primary challenge.

The Regioselectivity Paradox

In the reaction between butylhydrazine and an unsymmetrical 1,3-diketone (

-

Electronic Control: The unsubstituted nitrogen (

) is generally the attacking nucleophile in neutral/acidic conditions. It targets the most electrophilic carbonyl. -

Steric Control: The substituted nitrogen (

) is more nucleophilic due to the inductive effect of the butyl group but is sterically hindered.

General Rule: In the presence of the oxalate counter-ion (mildly acidic conditions), the terminal

Mechanistic Pathway Visualization

Figure 1: Critical workflow for converting the oxalate salt into the active pyrazole scaffold.

Material Safety & Handling (E-E-A-T)

WARNING: Alkylhydrazines are potential genotoxins. The oxalate salt reduces volatility but does not eliminate toxicity.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All weighing must be performed in a chemical fume hood.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.

-

Incompatibility: Avoid contact with strong oxidizing agents.

Experimental Protocol

Protocol A: Synthesis of 1-Butyl-3,5-dimethylpyrazole (Benchmark Reaction)

Targeting the condensation of Butylhydrazine Oxalate with 2,4-Pentanedione (Acetylacetone).

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

| Butylhydrazine Oxalate | 178.19 | 1.0 | 1.78 g |

| 2,4-Pentanedione | 100.12 | 1.0 | 1.00 g (1.03 mL) |

| Sodium Acetate (Anhydrous) | 82.03 | 1.1 | 0.90 g |

| Ethanol (Absolute) | - | Solvent | 20 mL |

| Water | - | Workup | 50 mL |

Step-by-Step Procedure

-

Salt Liberation (In-Situ):

-

In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 1.78 g of Butylhydrazine Oxalate in 15 mL of Ethanol.

-

Add 0.90 g of Sodium Acetate. Note: This buffers the oxalate acid, liberating the free hydrazine base.

-

Stir at room temperature for 15 minutes. The suspension may change consistency as sodium oxalate precipitates.

-

-

Condensation:

-

Add 1.03 mL of 2,4-Pentanedione dropwise to the stirring mixture over 5 minutes. Exotherm Warning: The reaction is exothermic; mild cooling (water bath) may be required if scaling up.

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the white solid precipitate (Sodium Oxalate byproduct). Wash the filter cake with 5 mL cold ethanol.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove ethanol.

-

Dissolve the oily residue in 20 mL Ethyl Acetate.

-

Wash with Water (2 x 10 mL) to remove residual salts and oxalic acid traces.

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (b.p. approx 100-110°C at 10 mmHg) or silica gel chromatography.

-

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

For substrates like Benzoylacetone (1-phenyl-1,3-butanedione).

To favor the 1-butyl-3-phenyl-5-methylpyrazole isomer (where the butyl group is distal to the phenyl ring):

-

Solvent Switch: Use Acetic Acid as the solvent instead of Ethanol.

-

Rationale: Acetic acid promotes the attack of the terminal hydrazine nitrogen on the methyl ketone (less hindered) rather than the phenyl ketone, driving the formation of the 1,5-isomer (sterically preferred).

-

Procedure: Follow Protocol A, but replace Ethanol/NaOAc with Glacial Acetic Acid (10 mL). Reflux for 4-6 hours. Pour into ice water and extract with Dichloromethane.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete liberation of hydrazine | Ensure Sodium Acetate is used (1.1 equiv). Do not rely on the oxalate salt dissociating thermally. |

| Regioisomer Mixture | Unsymmetrical substrate | Switch solvent. Protic solvents (EtOH) favor electronic control; Acidic solvents (AcOH) favor steric control. |

| Solid Residue in Flask | Sodium Oxalate byproduct | This is normal. Ensure thorough filtration before Rotavap to prevent bumping. |

| Dark Coloration | Oxidation of hydrazine | Degas solvents with Nitrogen before use. Ensure the hydrazine oxalate is white/colorless before starting. |

Regioselectivity Decision Tree

Figure 2: Solvent influence on the regiochemical outcome of pyrazole synthesis.

References

-

PubChem. Butylhydrazine oxalate | C6H14N2O4.[1] National Library of Medicine. [Link]

-

Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. [Link]

-

Fustero, S., et al. (2008). Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. (Contextual grounding for alkylhydrazine regioselectivity). [Link]

Sources

Application Note: Butylhydrazine Oxalate in Pharmaceutical Intermediate Synthesis

Executive Summary

Butylhydrazine oxalate (

Unlike free alkylhydrazines—which are often volatile, hygroscopic, and prone to oxidative degradation—the oxalate salt offers superior crystallinity, stoichiometric precision, and shelf-stability. This guide details the handling, mechanistic rationale, and validated protocols for utilizing butylhydrazine oxalate to synthesize high-purity pharmaceutical intermediates, with a specific focus on controlling regioselectivity in cyclocondensation reactions.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The "Oxalate Advantage"

In Process Chemistry, the choice of salt form dictates scalability. While the hydrochloride salt is common, the oxalate salt often provides better crystallizability, facilitating purification without chromatography (a key requirement for GMP environments).

Table 1: Comparative Properties of Butylhydrazine Forms

| Property | Free Base ( | Butylhydrazine Oxalate | Operational Impact |

| Physical State | Colorless Liquid | White Crystalline Solid | Solid handling allows for precise weighing in automated reactors. |

| Stability | Oxidizes rapidly in air; hygroscopic | Stable at RT; non-hygroscopic | Oxalate eliminates the need for inert atmosphere during storage. |

| Safety | Flammable; High vapor toxicity | Solid; Lower inhalation risk | Reduced engineering controls required for weighing (though still toxic). |

| Stoichiometry | Variable (due to volatility) | Exact (1:1 or 2:1 salt) | Critical for controlling impurity profiles in condensation reactions. |

Mechanistic Utility

The primary application is the [3+2] cyclocondensation with 1,3-electrophiles (e.g.,

Safety & Handling (Genotoxicity Management)

Hydrazines and their salts are structural alerts for Genotoxic Impurities (GTIs) . They are potential alkylating agents.

-

Engineering Controls: All weighing must occur in a Class II Biological Safety Cabinet or a dedicated powder containment hood.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine linkage before disposal.

-

PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection are mandatory if outside a glovebox.

Application: Regioselective Synthesis of Pyrazoles[8][9][10]

The reaction of butylhydrazine oxalate with an unsymmetrical 1,3-diketone yields two possible regioisomers. The ratio depends on solvent polarity, steric bulk of the diketone, and—crucially—the pH of the reaction medium, which is modulated by the base used to neutralize the oxalate.

Reaction Pathway Visualization

Figure 1: Workflow for the liberation of the hydrazine nucleophile and subsequent cyclization. The regioselectivity is determined at the 'Hydrazone Intermediate' stage.

Detailed Experimental Protocol

Objective: Synthesis of 1-butyl-3-methyl-5-phenyl-1H-pyrazole (Representative Intermediate). Scale: 10 mmol Reagents:

-

Butylhydrazine Oxalate (MW 178.19): 1.78 g (10 mmol)

-

1-Phenyl-1,3-butanedione (Benzoylacetone): 1.62 g (10 mmol)

-

Sodium Ethoxide (21% in EtOH): 3.7 mL (~10 mmol) or Triethylamine (for milder conditions).

-

Ethanol (Absolute): 20 mL

Step-by-Step Methodology

-

Salt Neutralization (In-Situ):

-

Charge a 100 mL round-bottom flask (RBF) with Butylhydrazine Oxalate (1.78 g) and Ethanol (10 mL).

-

Critical Step: The salt is sparingly soluble. Add the base (Sodium Ethoxide or Et3N) dropwise while stirring at 0°C.

-

Observation: The mixture will clarify as the free hydrazine is liberated, followed by the precipitation of sodium oxalate (if NaOEt is used).

-

Why? Direct mixing without base results in low yields because the protonated hydrazine is non-nucleophilic [1].

-

-

Condensation:

-

Add 1-Phenyl-1,3-butanedione (1.62 g) dissolved in Ethanol (10 mL) to the reaction mixture over 5 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 30 minutes.

-

Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

-

Workup:

-

Cool to RT.

-

Filter off the inorganic salts (Sodium Oxalate) if a metal base was used.

-

Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Extraction: Dissolve residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove unreacted hydrazine (GTI control).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

While the oxalate precursor is crystalline, the resulting pyrazole may be an oil.

-

Recrystallize from Hexane/Ether if solid, or perform short-path distillation for oils.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of oxalate. | Ensure 1.05 - 1.1 eq of base is used. Check pH (should be ~8-9). |

| Dark Coloration | Oxidation of liberated hydrazine. | Degas ethanol with |

| Regioisomer Mix | Steric clash or solvent effect. | Switch solvent to Acetic Acid (favors 5-substituted) or use Lewis Acid catalysis ( |

Analytical Validation

To validate the synthesis, you must confirm the loss of the diketone carbonyls and the incorporation of the butyl group.

NMR Interpretation ( NMR, 400 MHz, )

-

Pyrazole-H4: A characteristic singlet between

6.0 – 6.8 ppm . -

N-Butyl Group: [1]

-

Triplet (

~4.1 ppm, 2H, -

Multiplet (

~1.8 ppm, 2H) -

Multiplet (

~1.3 ppm, 2H) -

Triplet (

~0.9 ppm, 3H,

-

-

Absence of: Broad singlet at

8-10 ppm (Hydrazine NH protons) or diketone enol protons.

Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

-

Detection: UV at 254 nm.

-

Limit of Quantitation (LOQ): Ensure unreacted Butylhydrazine is <10 ppm (GTI threshold).

References

-

Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678.

-

Chandrasekhar, G., et al. (2015).[3] Regiochemical Control of the Cyclocondensation Reaction of

-Enamino Diketones with Arylhydrazines. The Journal of Organic Chemistry, 80(9), 4325–4335. -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162021, Butylhydrazine oxalate.

-

Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: tert-Butylhydrazine hydrochloride (Analogous handling protocols).

Sources

- 1. Butylhydrazine | C4H12N2 | CID 77064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. tert-Butylhydrazine 98 7400-27-3 [sigmaaldrich.com]

Application of Butylhydrazine oxalate in medicinal chemistry

Application Note: Butylhydrazine Oxalate in Medicinal Chemistry

Executive Summary

Butylhydrazine oxalate (CAS 40711-41-9) is a stabilized, solid-state source of n-butylhydrazine, a critical synthon in the construction of nitrogen-containing heterocycles. While free alkylhydrazines are often volatile, unstable, and hazardous, the oxalate salt offers a crystalline, non-volatile alternative with enhanced shelf-life.

This guide details the application of butylhydrazine oxalate in the synthesis of 1-butyl-substituted pyrazoles, indazoles, and hydrazones —scaffolds prevalent in anti-inflammatory (COX-2 inhibitors), antimicrobial, and neuroprotective pharmaceutical candidates. We provide validated protocols for the in situ liberation of the free hydrazine and its subsequent cyclocondensation, ensuring high yields and operator safety.

Chemical Profile & Strategic Advantages

| Property | Specification |

| Chemical Name | Butylhydrazine oxalate (1:1) |

| CAS Number | 40711-41-9 |

| Formula | C₄H₁₂N₂ · C₂H₂O₄ |

| MW | 178.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, hot methanol; sparingly soluble in ether/DCM. |

| Stability | Hygroscopic; store under inert atmosphere. |

Why Use the Oxalate Salt?

-

Stoichiometric Precision: Unlike liquid hydrazine hydrates which can vary in concentration, the oxalate salt allows for precise molar dosing.

-

Safety: Reduced vapor pressure significantly lowers inhalation risks compared to the free base.

-

Regiocontrol: The bulky butyl group directs nucleophilic attack, often favoring specific regioisomers in cyclization reactions compared to methylhydrazine.

Safety & Handling Protocol

WARNING: Hydrazine derivatives are potential carcinogens and skin sensitizers. The oxalate moiety adds nephrotoxicity risks if ingested.

Standard Operating Procedure (SOP) for Handling:

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A P100 respirator is recommended if dust generation is possible.

-

Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine before disposal.

Core Application: Synthesis of N-Butyl Pyrazoles

The most prevalent application of butylhydrazine oxalate is the Knorr Pyrazole Synthesis , where it condenses with 1,3-dicarbonyls (e.g., ethyl acetoacetate) to form pyrazolones. These intermediates are precursors to drugs like bumadizone analogs and COX-2 inhibitors.

Experimental Workflow: In Situ Free-Basing & Cyclization

Because the oxalate locks the hydrazine amine groups, it must be neutralized to react. We recommend a "One-Pot, Two-Step" protocol.

Reagents:

-

Butylhydrazine oxalate (10 mmol, 1.78 g)

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

Sodium ethoxide (EtONa) or Triethylamine (Et₃N) (22 mmol)

-

Ethanol (Absolute, 20 mL)

Protocol:

-

Liberation Step:

-

Suspend butylhydrazine oxalate in ethanol (10 mL) in a round-bottom flask.

-

Add the base (EtONa or Et₃N) dropwise at 0°C. Stir for 30 minutes.

-

Note: If using EtONa, sodium oxalate may precipitate. This can be filtered off or left in the mixture (heterogeneous reaction).

-

-

Condensation Step:

-

Add ethyl acetoacetate dropwise to the neutralized hydrazine solution.

-

Allow to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

-

Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

-

Work-up:

-

Cool the mixture. If solid sodium oxalate is present, filter it out.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude 1-butyl-3-methyl-5-pyrazolone from ethanol/water.

-

Expected Yield: 75–85% Product Identity: 1-butyl-3-methyl-1H-pyrazol-5(4H)-one.

Mechanistic Pathway (Visualized)

The following diagram illustrates the liberation of the hydrazine followed by the cyclization mechanism.

Figure 1: Reaction pathway for the synthesis of 1-butyl-pyrazolones from the oxalate salt.[1][2][3][4]

Advanced Application: Fragment-Based Drug Discovery (FBDD)

Butylhydrazine is an excellent "capping group" for aldehyde libraries. In FBDD, researchers often screen hydrazone libraries for binding affinity.

Protocol: Microwave-Assisted Hydrazone Formation

-

Mix: 1 eq. Butylhydrazine oxalate + 1 eq. Aromatic Aldehyde + 2.5 eq. Sodium Acetate in Ethanol/Water (3:1).

-

React: Microwave irradiation at 100°C for 10 minutes.

-

Isolate: Cool to precipitate the hydrazone. Filter and wash with cold water.

Utility: This rapidly generates a library of lipophilic hydrazones to probe hydrophobic pockets in target enzymes (e.g., kinases or oxidases).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of oxalate. | Ensure 2.0–2.2 equivalents of base are used. The oxalate is diprotic. |

| Regioisomer Mix | Competition between N1 and N2 attack. | The N-butyl group usually directs attack to the most electrophilic carbonyl via the unsubstituted NH₂ (steric control). Lower temperature during addition (0°C to -10°C) improves selectivity. |

| Dark Product | Oxidation of hydrazine. | Perform reaction under Nitrogen or Argon atmosphere. Use degassed solvents. |

References

-

Selvakumar, R., et al. (2014). "Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate." South African Journal of Chemistry, 67, 1-6. Link

-

Ansari, A., et al. (2017). "Review: biologically active pyrazole derivatives." New Journal of Chemistry, 41(1), 16-41. Link

-